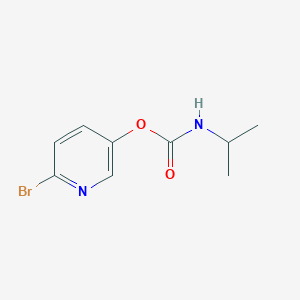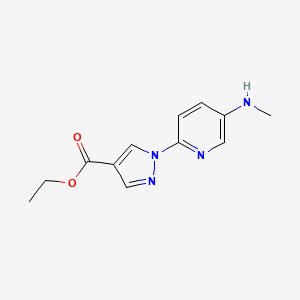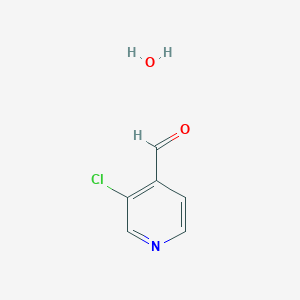
3-Chloroisonicotinaldehyde hydrate
Overview
Description
3-Chloroisonicotinaldehyde hydrate is a chemical compound with the molecular formula C₆H₆ClNO₂ . It belongs to the class of nicotinaldehyde derivatives and is commonly used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the Vilsmeier-Haack reaction , where isonicotinic acid reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . The resulting intermediate undergoes hydrolysis to yield the final product. Researchers have explored alternative synthetic routes, but the Vilsmeier-Haack reaction remains a widely used approach .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom attached at the 3-position. The aldehyde group is located at the 2-position, and the hydrate form includes a water molecule. The compound’s three-dimensional arrangement influences its reactivity and properties .
Chemical Reactions Analysis
- Substitution reactions : The chlorine atom can be replaced by other nucleophiles, such as amines or thiols .
Physical and Chemical Properties Analysis
Scientific Research Applications
Biochemical Transformations and Environmental Applications :
- Newman and Wackett (1991) found that 2,2,2-trichloroacetaldehyde, a compound related to chloral hydrate, is produced during the oxidation of trichloroethylene by methanotrophs. This study provides insight into the biochemical transformations of chloral hydrates and their potential environmental impact (Newman & Wackett, 1991).
Biotechnological Production and Applications :
- Vollenweider and Lacroix (2004) discussed the biotechnological production and applications of 3-Hydroxypropionaldehyde (3-HPA), highlighting its use in food preservation and as a precursor for chemicals such as acrolein and acrylic acid (Vollenweider & Lacroix, 2004).
Chemical Properties and Industrial Relevance :
- Research by Albert et al. (1997) on palladacycles derived from 2-Oxopropionaldehyde phenylhydrazones, which have structural similarities to 3-Chloroisonicotinaldehyde hydrate, offers insights into their structural characteristics and potential industrial applications (Albert et al., 1997).
Advances in Related Chemical Research :
- A review by Hamama et al. (2018) on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, provides insights into the synthesis and applications of compounds structurally related to this compound (Hamama et al., 2018).
Analytical Techniques and Hydration Studies :
- The work by Rusling and Zuman (1986) on the electroreduction of pyridinecarboxaldehydes in aqueous solutions contributes to understanding the hydration and analytical techniques relevant to compounds like this compound (Rusling & Zuman, 1986).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that its close relative, chloral hydrate, is known to act as a hypnotic and sedative .
Mode of Action
Chloral hydrate, a related compound, is metabolized to form trichloroethanol, which modulates tetrodotoxin-resistant (ttx-r) na+ channels expressed in nociceptive sensory neurons . This modulation results in decreased excitability of these neurons .
Biochemical Pathways
The addition of an acid or base can promote the nucleophilic addition of water to a carbonyl to form a hydrate . This might be relevant to the biochemical pathways involving 3-Chloroisonicotinaldehyde hydrate.
Pharmacokinetics
Chloral hydrate is known to be rapidly absorbed in the gi tract following oral or rectal administration . Its active metabolite, Trichloroethanol, has been detected in CSF, umbilical cord blood, fetal blood, and amniotic fluid .
Result of Action
The active metabolite of chloral hydrate, trichloroethanol, inhibits ttx-r na+ channels and modulates various properties of these channels, resulting in decreased excitability of nociceptive neurons .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Chloroisonicotinaldehyde hydrate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, either inhibiting or activating them, which in turn affects the overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in the oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within the cell. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to oxidative stress and damage to cellular components, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and localization of this compound, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound within the cell can determine its effects on cellular processes and its overall biological activity.
Properties
IUPAC Name |
3-chloropyridine-4-carbaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.H2O/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRTCWKQMQPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


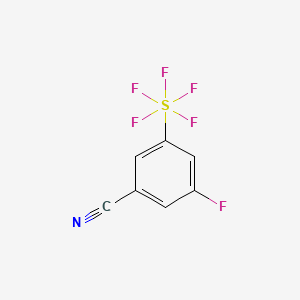


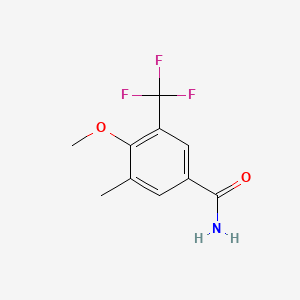
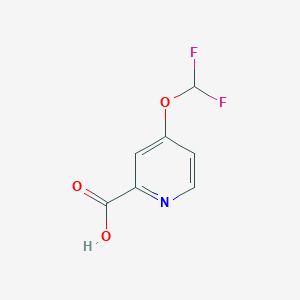
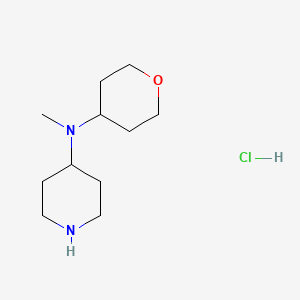

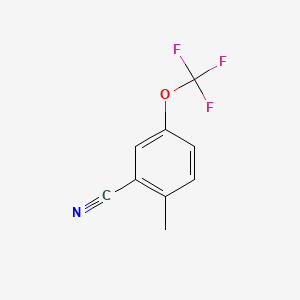
![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)
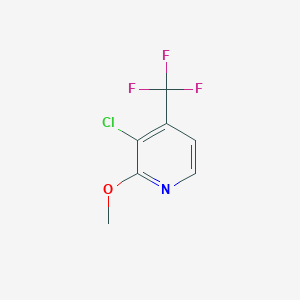
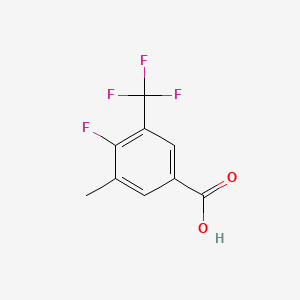
![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)
